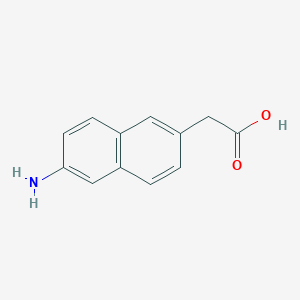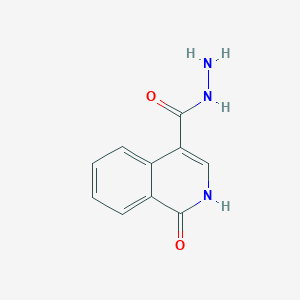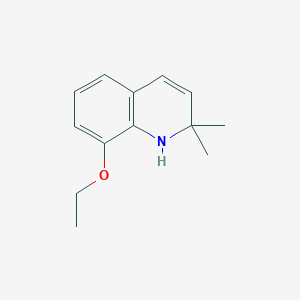
6-Amino-1-hydroxy-2-naphthoic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
6-Amino-1-hydroxy-2-naphthoic acid is an organic compound with the molecular formula C11H9NO3 It is a derivative of naphthoic acid, characterized by the presence of an amino group at the 6th position and a hydroxyl group at the 1st position on the naphthalene ring
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 6-Amino-1-hydroxy-2-naphthoic acid typically involves the carboxylation of 2-naphthol followed by amination. One common method includes the Kolbe-Schmitt reaction, where 2-naphthol is carboxylated to form 1-hydroxy-2-naphthoic acid. This intermediate is then subjected to amination using ammonia or an amine source under high pressure and temperature conditions, often in the presence of catalysts such as zinc chloride or calcium chloride .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large autoclaves for the high-pressure reactions and continuous stirring to ensure uniformity. The reaction mixture is then processed through multiple filtration and purification steps to obtain the final product with high purity .
Analyse Chemischer Reaktionen
Types of Reactions
6-Amino-1-hydroxy-2-naphthoic acid undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form quinones.
Reduction: The amino group can be reduced to form corresponding amines.
Substitution: The compound can undergo electrophilic substitution reactions, particularly at the aromatic ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Electrophilic substitution reactions often use reagents like bromine or nitric acid under acidic conditions.
Major Products
Oxidation: Quinones and other oxidized derivatives.
Reduction: Amines and reduced aromatic compounds.
Substitution: Halogenated or nitrated derivatives of the naphthoic acid.
Wissenschaftliche Forschungsanwendungen
6-Amino-1-hydroxy-2-naphthoic acid has diverse applications in scientific research:
Chemistry: Used as a precursor in the synthesis of dyes and pigments.
Biology: Studied for its potential role in enzyme inhibition and as a biochemical probe.
Medicine: Investigated for its therapeutic potential in treating various diseases, including neurological disorders.
Industry: Utilized in the production of specialty chemicals and materials
Wirkmechanismus
The mechanism of action of 6-Amino-1-hydroxy-2-naphthoic acid involves its interaction with specific molecular targets and pathways. For instance, it can act as an inhibitor of certain enzymes by binding to their active sites, thereby blocking their activity. The compound’s structure allows it to form hydrogen bonds and other interactions with the target molecules, leading to its biological effects .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
6-Hydroxy-2-naphthoic acid: Similar structure but lacks the amino group.
3-Hydroxy-2-naphthoic acid: Differently positioned hydroxyl group.
6-Amino-2-naphthoic acid: Lacks the hydroxyl group at the 1st position
Uniqueness
6-Amino-1-hydroxy-2-naphthoic acid is unique due to the presence of both an amino and a hydroxyl group on the naphthalene ring, which imparts distinct chemical reactivity and biological activity compared to its analogs. This dual functionality makes it a versatile compound in various chemical and biological applications .
Eigenschaften
Molekularformel |
C11H9NO3 |
|---|---|
Molekulargewicht |
203.19 g/mol |
IUPAC-Name |
6-amino-1-hydroxynaphthalene-2-carboxylic acid |
InChI |
InChI=1S/C11H9NO3/c12-7-2-4-8-6(5-7)1-3-9(10(8)13)11(14)15/h1-5,13H,12H2,(H,14,15) |
InChI-Schlüssel |
SPHYLIAVFCKASU-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC2=C(C=CC(=C2O)C(=O)O)C=C1N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![8-Chloropyrrolo[1,2-a]pyrazine-3-carboxylic acid](/img/structure/B11899936.png)




![5-Methyl-[2,3'-bipyridine]-5'-carbonitrile](/img/structure/B11899975.png)

![1-Cyclopentyl-1,2-dihydro-4h-pyrazolo[3,4-d]pyrimidin-4-one](/img/structure/B11899980.png)

![5-Fluoro-[2,3'-bipyridine]-5'-carbonitrile](/img/structure/B11899992.png)




